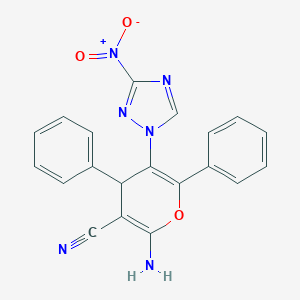![molecular formula C22H18N4O4S B391561 Methyl 2-[(([5-(2-furyl)-4-phenyl-4h-1,2,4-triazol-3-yl]thio)acetyl)amino]benzoate CAS No. 332867-75-1](/img/structure/B391561.png)
Methyl 2-[(([5-(2-furyl)-4-phenyl-4h-1,2,4-triazol-3-yl]thio)acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-[(([5-(2-furyl)-4-phenyl-4h-1,2,4-triazol-3-yl]thio)acetyl)amino]benzoate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular formula of this compound is C22H18N4O4S . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a phenyl group, a furyl group, and a thioacetyl group . The thioacetyl group is further substituted with an amino benzoate .Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
1,2,4-Triazoles, a core component of the mentioned compound, are pivotal in the synthesis of various bioactive molecules. They exhibit a wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As bioactive precursors, these structures serve as significant scaffolds for developing new molecules with enhanced pharmaceutical applications. The versatility of 1,2,4-triazoles in organic synthesis makes them valuable for preparing medical products, highlighting their importance in synthetic fields and the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).
Furthermore, the synthesis, physico-chemical properties, and the biological significance of 1,2,4-triazole derivatives underscore their utility across various sectors, including medicine, pharmacy, and even agriculture. These derivatives are noted for their low toxicity and wide application range, from optical materials and antioxidants to corrosion inhibitors and pest control in agriculture (V. Parchenko, 2019).
Biomedical Research and Therapeutic Potential
The biomedical implications of triazole derivatives extend into therapeutic applications. Recent literature highlights their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This broad spectrum of biological activity suggests that 1,2,4-triazoles and their derivatives could play a significant role in the development of new treatments for various diseases (M. V. Ohloblina, 2022).
Moreover, the exploration of G protein-biased kappa agonists, including derivatives of 1,2,4-triazoles, shows promise in reducing pain and itch with fewer side effects, indicating the potential for future therapeutic applications (Kendall L. Mores et al., 2019).
Properties
IUPAC Name |
methyl 2-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-29-21(28)16-10-5-6-11-17(16)23-19(27)14-31-22-25-24-20(18-12-7-13-30-18)26(22)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBWUCZMFILGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391483.png)
![1-{2-[1-({3-Nitrobenzoyl}oxy)cyclohexyl]ethynyl}cyclohexyl 3-nitrobenzoate](/img/structure/B391486.png)
![3-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391487.png)
![N-benzyl-N-{2-[benzyl(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]ethyl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B391489.png)
![cyclopentanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391491.png)



![4-Bromo-2-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391498.png)
![4-{[(4-Methylphenyl)sulfonyl]oxyimino}chromane](/img/structure/B391500.png)
![4-Chloro-2-nitro-6-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391501.png)

![2-(2,4-dichlorophenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B391503.png)
